molecular formula C15H17ClN4O B11988178 N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11988178
M. Wt: 304.77 g/mol
InChI Key: XWFQWSXTYCNYDN-RQZCQDPDSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a chemical compound with the molecular formula C20H24N6O It is known for its unique structure, which includes a chlorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C15H17ClN4O/c1-10-14(11(2)19-18-10)7-8-15(21)20-17-9-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

XWFQWSXTYCNYDN-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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